N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Historical Development and Significance
The pyrazolo[1,5-a]pyrimidine scaffold emerged as a structurally versatile heterocyclic system in the mid-20th century, initially explored for its resemblance to purine bases. Early synthetic efforts focused on mimicking adenosine’s structure, leading to its identification as an adenosine receptor antagonist. The scaffold’s planar geometry and capacity for hydrogen bonding made it attractive for targeting nucleotide-binding domains in enzymes. By the 1990s, advances in combinatorial chemistry enabled systematic derivatization, with Dwyer et al. (2013) demonstrating its utility in developing pan-Pim kinase inhibitors through substitution at positions 2, 3, 5, and 7. The introduction of methoxy and alkylamine groups in later studies, as seen in compounds like NBI-30775, highlighted its adaptability in modulating pharmacokinetic properties while retaining target affinity.
N-(2-Methoxyethyl)-3-(2-Methoxyphenyl)-2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-Amine: Position in Medicinal Chemistry
This compound occupies a unique niche due to its dual methoxy substituents and N-2-methoxyethyl side chain. Unlike earlier derivatives that prioritized bulky aromatic groups at position 3, the 2-methoxyphenyl moiety balances steric bulk with electronic effects, enhancing interactions with hydrophobic kinase pockets. The 2-methoxyethylamine at position 7 introduces conformational flexibility, potentially improving solubility compared to rigid alkyl chains. Such features position it as a candidate for targeting serine/threonine kinases, akin to pyrazolo[1,5-a]pyrimidine-based Pim inhibitors, which show sub-micromolar IC~50~ values.
Structural Uniqueness Among Pyrazolopyrimidine Derivatives
Electronic and Steric Modulation
The compound’s structure (Table 1) demonstrates strategic substitutions:
This configuration diverges from classical analogs like 11j, which feature cycloalkyl groups at position 7, or NBI-30775, which employs dipropylamines. The 2-methoxyphenyl group’s electron-donating methoxy moiety may stabilize charge-transfer interactions in enzyme active sites.
Comparative Analysis with Key Derivatives
- Pim Kinase Inhibitors : Compounds such as 11j lack aryl groups at position 3, relying instead on pyridyl substituents for potency. The 2-methoxyphenyl group in the subject compound may confer improved isoform selectivity.
- Anticancer Agents : Derivatives with 3-aryl substitutions, as described by Lamie et al., show enhanced cytotoxicity against MCF-7 and HTC-116 cells, suggesting the subject compound’s potential in oncology.
Research Significance and Current Applications
Recent studies emphasize pyrazolo[1,5-a]pyrimidines’ role in targeted cancer therapies. The subject compound’s methoxyethyl side chain aligns with trends toward “beyond Rule of Five” molecules, which exploit flexible linkers to improve tissue penetration. Current investigations likely focus on:
- Kinase Profiling : Assessing inhibition spectra against CDK, Pim, and Aurora kinases, given structural similarities to known inhibitors.
- Solubility Optimization : The 2-methoxyethyl group’s ether oxygen may enhance aqueous solubility, addressing a common limitation in heterocyclic therapeutics.
- Combination Therapies : Potential synergy with checkpoint inhibitors or DNA-damaging agents, leveraging kinase inhibition to potentiate immune responses.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-11-16(19-9-10-23-3)22-18(20-12)17(13(2)21-22)14-7-5-6-8-15(14)24-4/h5-8,11,19H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMVXIGARXCBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article will explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 268.32 g/mol. Its structure includes methoxy groups that enhance its solubility and bioavailability.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- CRF1 Receptor Antagonism : Research indicates that compounds in this class can act as antagonists at corticotropin-releasing factor 1 (CRF1) receptors. This action may help mitigate stress-related disorders by reducing hypothalamic-pituitary-adrenal (HPA) axis activation .
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects through modulation of neurotransmitter systems, potentially aiding in conditions such as depression and anxiety .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been investigated in various preclinical studies:
Case Studies
- Preclinical Trials : In a study conducted by Zhao et al., the administration of this compound resulted in a marked decrease in anxiety-like behaviors in rodents subjected to stressors. The findings suggest its potential use as an anxiolytic agent.
- Neuropharmacological Assessment : Richardson et al. evaluated the compound's effects on neurotransmitter levels in the brain, reporting significant alterations that align with reduced anxiety and improved mood states in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
CRF1 Receptor Antagonists
Key Trends :
- Position 3 substituents : Electron-donating groups (e.g., methoxy) enhance CRF1 binding affinity.
- Amine groups : Bis(2-methoxyethyl) in MPZP improves solubility and CNS penetration compared to bulkier alkyl chains .
Anti-Mycobacterial Agents
Compounds with pyridinylmethylamine substituents at position 7 and fluorophenyl groups at position 3 demonstrate potent activity against Mycobacterium tuberculosis:
Key Trends :
- Fluorine substitution : Enhances target binding and metabolic stability.
- Amine groups : Pyridinylmethylamine improves solubility and bioavailability .
Miscellaneous Analogs
N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ():
- 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (): Substituents: 2-Methoxyphenyl (position 3), 4-methoxyphenylamine (position 7). Activity: Unknown, but methoxy groups may confer antioxidant or anti-inflammatory properties .
Structural-Activity Relationship (SAR) Insights
Position 3 Modifications :
- Electron-withdrawing groups (e.g., Cl, F) improve target binding in antimicrobial agents .
- Electron-donating groups (e.g., OCH₃) enhance CNS activity in CRF1 antagonists .
Amine Group Impact :
- Bis(2-methoxyethyl) (MPZP): Optimal balance of solubility and blood-brain barrier penetration .
- Pyridinylmethyl : Enhances anti-mycobacterial activity via metal ion chelation .
Methyl Groups at Positions 2/5 :
- Critical for maintaining planar geometry, facilitating π-π stacking with target receptors .
Q & A
Q. What are the optimized synthetic pathways for preparing N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step organic reactions:
- Core Formation : Condensation of β-keto esters with hydrazine derivatives to construct the pyrazolo[1,5-a]pyrimidine core.
- Substitution Reactions : Introduction of methoxyethyl and methoxyphenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination under inert atmospheres.
- Optimization : Reaction conditions (e.g., dichloromethane as solvent, triethylamine as base, 60–80°C for 12–24 hours) are critical for yield and purity. Monitoring via TLC and HPLC ensures intermediate purity .
Q. Which analytical techniques are essential for structural validation of this compound?
Key methods include:
- Spectroscopy : H/C NMR for confirming substituent positions and electronic environments.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- Chromatography : HPLC (>95% purity threshold) and TLC for reaction monitoring.
- Crystallography : Single-crystal X-ray diffraction to resolve 3D geometry and intermolecular interactions .
Q. What preliminary biological assays are recommended to identify therapeutic targets?
Initial screening should focus on:
- Receptor Binding Assays : Competitive binding studies against targets like corticotropin-releasing factor type 1 (CRF1) receptors, given structural analogs (e.g., MPZP) show CRF1 antagonism .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?
Methodologies include:
- Substituent Variation : Systematically modifying methoxy groups or pyrimidine substituents to assess impacts on receptor affinity (e.g., fluorophenyl analogs enhance metabolic stability) .
- Bioisosteric Replacement : Replacing methoxyethyl with trifluoromethyl groups to improve lipophilicity and blood-brain barrier penetration.
- Quantitative SAR (QSAR) : Computational modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How to resolve discrepancies in biological activity data across experimental models?
Strategies involve:
- Orthogonal Assays : Validating receptor binding results with functional assays (e.g., cAMP inhibition for CRF1 antagonists).
- Model Standardization : Using isogenic cell lines or genetically engineered animal models to reduce variability.
- Meta-Analysis : Cross-referencing data from independent studies to identify confounding factors (e.g., solvent effects in in vitro assays) .
Q. What models evaluate the compound’s pharmacokinetics and metabolic stability?
Q. How to elucidate the compound’s mechanism of action at the molecular level?
Experimental approaches:
- Molecular Docking : Computational modeling against CRF1 receptor crystal structures to predict binding poses.
- Site-Directed Mutagenesis : Validating key receptor residues (e.g., Phe284 in CRF1) critical for binding via in vitro mutagenesis.
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify downstream signaling effects .
Q. What computational tools predict binding affinity and selectivity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time to assess stability (e.g., GROMACS or AMBER software).
- Free Energy Calculations : Use MM-PBSA/GBSA methods to quantify binding free energies.
- Machine Learning : Train models on existing CRF1 antagonist datasets to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
